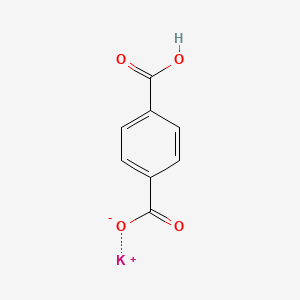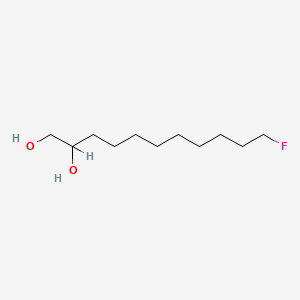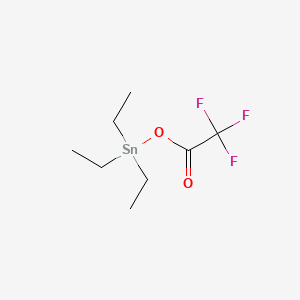
Stannane, triethyl(trifluoroacetoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of stannane, triethyl(trifluoroacetoxy)- typically involves the reaction of triethyltin chloride with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{(C2H5)3SnCl} + \text{CF3COOH} \rightarrow \text{(C2H5)3SnOCOCF3} + \text{HCl} ]
This method is commonly used in laboratory settings for the preparation of this compound .
Análisis De Reacciones Químicas
Stannane, triethyl(trifluoroacetoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler organotin compounds.
Substitution: The trifluoroacetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
Stannane, triethyl(trifluoroacetoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Mecanismo De Acción
The mechanism of action of stannane, triethyl(trifluoroacetoxy)- involves its interaction with molecular targets through the tin atom. The tin atom can form bonds with various substrates, facilitating different chemical reactions. The trifluoroacetoxy group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .
Comparación Con Compuestos Similares
Stannane, triethyl(trifluoroacetoxy)- can be compared with other organotin compounds such as tributyltin hydride and triphenyltin chloride. These compounds share similar properties but differ in their reactivity and applications:
Tributyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Used as a fungicide and in the synthesis of other organotin compounds.
Stannane, triethyl(trifluoroacetoxy)- is unique due to its trifluoroacetoxy group, which imparts distinct reactivity and applications in various fields.
Propiedades
Número CAS |
429-30-1 |
|---|---|
Fórmula molecular |
C8H15F3O2Sn |
Peso molecular |
318.91 g/mol |
Nombre IUPAC |
triethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3C2H5.Sn/c3-2(4,5)1(6)7;3*1-2;/h(H,6,7);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
QAEBFRUUTMMCLW-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


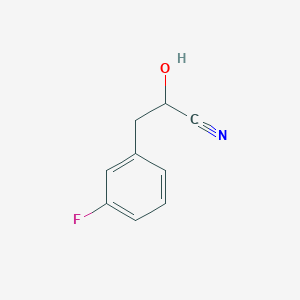

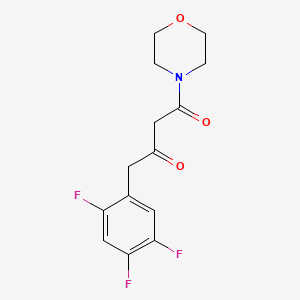
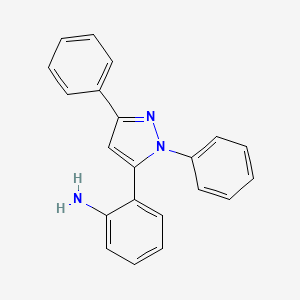
![(2E)-[4-Bromo-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-3-piperidinylidene]-acetic Acid Ethyl Ester](/img/structure/B13423625.png)
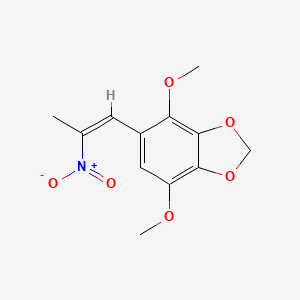
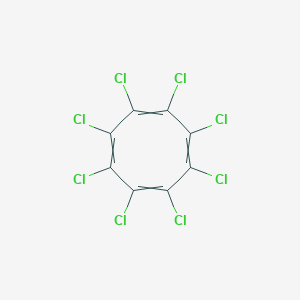

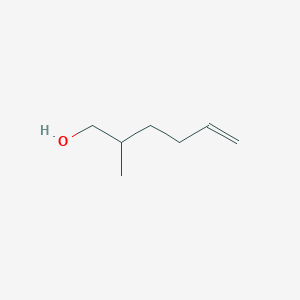
![(2S,3S,4S,5R,6S)-6-[6-chloro-1-[2-(1-methylpyrrole-2-carbonyl)phenyl]indol-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13423673.png)
![2-[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B13423674.png)
![1,1-Difluoro-3-(3-methylbenzo[d]thiazol-2(3H)-ylidene)propan-2-one](/img/structure/B13423686.png)
